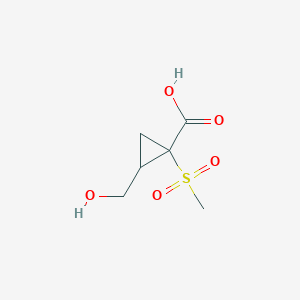
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopropane ring substituted with hydroxymethyl and methanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid typically involves the reaction of hydroxymethylcyclopropane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-1-methylcyclopropane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)-1-chlorocyclopropane-1-carboxylic acid: Contains a chlorine atom instead of the methanesulfonyl group, leading to different reactivity and biological properties.
Uniqueness
2-(Hydroxymethyl)-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both hydroxymethyl and methanesulfonyl groups on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10O5S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(6)3-7/h4,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
YPEDSAINAMWEND-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC1CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















